(5-Bromo-2-chlorophenyl)(3-phenylpyrrolidin-1-yl)methanone
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Overview
Description
(5-Bromo-2-chlorophenyl)(3-phenylpyrrolidin-1-yl)methanone is a synthetic organic compound characterized by the presence of bromine, chlorine, and phenyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(3-phenylpyrrolidin-1-yl)methanone typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 3-phenylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chlorophenyl)(3-phenylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
(5-Bromo-2-chlorophenyl)(3-phenylpyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of (5-Bromo-2-chlorophenyl)(3-phenylpyrrolidin-1-yl)methanone is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms may play a role in binding interactions, while the pyrrolidine ring could influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl)(3-methylpyrrolidin-1-yl)methanone
- (5-Bromo-2-chlorophenyl)(3-ethylpyrrolidin-1-yl)methanone
- (5-Bromo-2-chlorophenyl)(3-phenylpiperidin-1-yl)methanone
Uniqueness
(5-Bromo-2-chlorophenyl)(3-phenylpyrrolidin-1-yl)methanone is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and binding properties. The phenyl group attached to the pyrrolidine ring also contributes to its distinct chemical behavior compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(3-phenylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO/c18-14-6-7-16(19)15(10-14)17(21)20-9-8-13(11-20)12-4-2-1-3-5-12/h1-7,10,13H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVNHELUXOAQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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